molecular formula C13H7ClF3NO2 B6392192 2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid CAS No. 1229627-25-1

2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid

Cat. No.: B6392192
CAS No.: 1229627-25-1
M. Wt: 301.65 g/mol
InChI Key: SIBUWJSYTABOQC-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid is a high-purity chemical intermediate designed for advanced research and development in medicinal and agrochemistry. This compound features a multifunctional molecular architecture, integrating a nicotinic acid core substituted with a chloro group and a 3-(trifluoromethyl)phenyl moiety. This specific structure makes it a valuable building block for constructing complex molecules, particularly in the synthesis of novel active ingredients. The presence of the trifluoromethylpyridine (TFMP) motif is of significant interest, as this structural element is a key feature in over 20 approved agrochemicals and several pharmaceutical products due to its combined effects on biological activity, metabolic stability, and cellular uptake . The compound's reactivity is defined by its distinct functional groups. The carboxylic acid group is amenable to common derivatization reactions, such as amidation and esterification, allowing researchers to create a diverse library of analogs. Concurrently, the chloro substituent on the pyridine ring offers a site for metal-catalyzed cross-coupling reactions, enabling the construction of more extended conjugated systems. In research applications, this reagent serves as a critical precursor in discovery programs. Its potential applications include serving as a scaffold for developing small-molecule inhibitors, ligands for various biological targets, and candidates for crop protection agents. The biological profile of analogous TFMP compounds suggests potential for interaction with enzyme systems, but specific mechanisms of action for this compound are an area for ongoing investigation . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet prior to use and handle the compound with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7ClF3NO2/c14-11-10(12(19)20)5-8(6-18-11)7-2-1-3-9(4-7)13(15,16)17/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBUWJSYTABOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60687977
Record name 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229627-25-1
Record name 2-Chloro-5-[3-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60687977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs 5-bromo-2-chloronicotinic acid and 3-(trifluoromethyl)phenylboronic acid under palladium catalysis. A representative protocol involves:

  • Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–2 mol%)

  • Base : K₂CO₃ or NaHCO₃ (2–3 equiv)

  • Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF)

  • Temperature : 80–100°C under inert atmosphere.

The boronic acid’s electron-withdrawing trifluoromethyl group enhances reactivity, while the chloro substituent at position 2 remains inert under these conditions. Post-reaction purification via recrystallization or column chromatography yields the target compound with reported efficiencies of 60–75% in small-scale trials.

Key Challenges

  • Regioselectivity : Competing coupling at other halogenated positions necessitates careful substrate design.

  • Catalyst Loading : High palladium costs drive research into ligand-accelerated systems or nickel-based alternatives.

Solid Superacid-Catalyzed Esterification and Hydrolysis

Adapted from diflufenican synthesis, this two-step approach leverages esterification followed by hydrolysis to access the carboxylic acid functionality.

Step 1: Esterification of 2-Chloronicotinic Acid

2-Chloronicotinic acid reacts with 3-(trifluoromethyl)phenol in toluene using a solid superacid catalyst (e.g., sulfated zirconia). Key parameters:

  • Molar Ratio : 1:1 (acid:phenol)

  • Solvent : Toluene (1800–2600 mL per mole of acid)

  • Reaction Time : 6–8 hours under reflux with water removal.

The intermediate 3-(trifluoromethyl)phenyl 2-chloronicotinate is isolated in 85–90% purity via vacuum distillation.

Step 2: Hydrolysis to Carboxylic Acid

The ester undergoes alkaline hydrolysis (e.g., NaOH, ethanol/water) at 60–80°C, yielding the free acid. Post-hydrolysis acidification with HCl precipitates the product, which is filtered and dried to achieve >95% purity .

Advantages

  • Scalability : Continuous-flow systems minimize waste.

  • Catalyst Reusability : Solid acids reduce process costs.

Friedel-Crafts Acylation

Though less common, Friedel-Crafts acylation offers a route to install acyl groups on aromatic rings. For this compound, 2-chloro-5-acetylpyridine-3-carboxylic acid could react with trifluoromethylbenzene under Lewis acid catalysis (e.g., AlCl₃). However, this method faces challenges:

  • Electron Deficiency : The pyridine ring’s electron-withdrawing groups hinder electrophilic substitution.

  • Side Reactions : Over-acylation or ring chlorination may occur.

Pilot studies report modest yields (30–40% ) with stringent temperature control (<0°C).

Comparative Analysis of Methods

MethodYield (%)CatalystKey AdvantageLimitation
Suzuki-Miyaura Coupling60–75Pd(PPh₃)₄High regioselectivityPalladium cost
Esterification-Hydrolysis70–85Solid superacidScalable, low wasteMulti-step process
Friedel-Crafts30–40AlCl₃Direct acylationLow efficiency, side reactions

Industrial-Scale Considerations

Large-scale production prioritizes cost-efficiency and sustainability . The esterification-hydrolysis route is favored industrially due to:

  • Catalyst Recovery : Solid superacids are filterable and reusable.

  • Solvent Recycling : Toluene is distilled and reused, minimizing environmental impact.

Recent advances explore microwave-assisted synthesis to reduce reaction times by 50% and improve yields to >80% .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate. Reaction conditions typically involve elevated temperatures and solvents like dimethyl sulfoxide.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate for oxidation and sodium borohydride for reduction are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinic acids, while coupling reactions can produce complex organic molecules with extended carbon chains .

Scientific Research Applications

Medicinal Chemistry Applications

a. Neurodegenerative Disorders

Research indicates that 2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid may serve as a lead compound in the development of therapeutics targeting neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit γ-secretase, an enzyme implicated in the formation of amyloid plaques, positions it as a promising candidate for further investigation in neuropharmacology.

b. Antimicrobial and Anti-inflammatory Properties

In vitro studies have demonstrated that this compound possesses antimicrobial and anti-inflammatory properties. These activities open avenues for its application in treating infections and inflammatory conditions, potentially leading to the development of new antibiotics or anti-inflammatory agents .

c. Interaction Studies

Interaction studies reveal that this compound exhibits selective binding affinity towards specific biological targets, which is crucial for minimizing side effects in therapeutic applications.

Agrochemical Applications

The synthesis of trifluoromethylpyridines, including this compound, has been explored for their potential use in agrochemicals. Their unique properties may enhance the efficacy of pesticides or herbicides by improving their stability and bioavailability in agricultural settings .

Case Studies and Research Findings

Several studies have documented the effects of this compound on various biological systems:

  • Alzheimer's Disease Models : In preclinical models, compounds similar to this compound have shown promise in reducing amyloid plaque formation and improving cognitive function.
  • Antimicrobial Efficacy : Laboratory tests indicated that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a new class of antibiotics.
  • Inflammatory Response Modulation : Research has shown that it can modulate inflammatory pathways, providing insights into its potential use in treating chronic inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-Chloro-5-(trifluoromethyl)pyridine-3-carboxylic acid
  • CAS No.: 505084-59-3
  • Molecular Formula: C₇H₃ClF₃NO₂
  • Molecular Weight : 225.55 g/mol
  • Physical Properties : Melting point 173–178°C; solid form; 97% purity (common commercial grade) .
  • Structure : Features a pyridine ring substituted with a chlorine atom at position 2, a trifluoromethyl (-CF₃) group at position 5, and a carboxylic acid (-COOH) group at position 3 .

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound valuable in medicinal chemistry and agrochemical research.

Comparison with Structural Analogs

Positional Isomers of Chloro-Trifluoromethyl Nicotinic Acids

Substituent positioning significantly impacts physicochemical properties and reactivity:

Compound Name CAS No. Substituent Positions Melting Point (°C) Molecular Weight (g/mol)
2-Chloro-5-(trifluoromethyl)nicotinic acid 505084-59-3 2-Cl, 5-CF₃, 3-COOH 173–178 225.55
2-Chloro-4-(trifluoromethyl)nicotinic acid 280566-45-2 2-Cl, 4-CF₃, 3-COOH Not reported 225.55
2-Chloro-6-(trifluoromethyl)nicotinic acid 570391-18-3 2-Cl, 6-CF₃, 3-COOH Not reported 225.55

Key Observations :

  • The target compound’s melting point is well-documented, while isomers lack reported data, suggesting differences in crystallinity or stability .
  • Positional changes alter electronic effects: the trifluoromethyl group at position 5 (meta to COOH) may influence acidity compared to ortho or para positions.

Functional Group Variations

Replacing the carboxylic acid with other functional groups modifies reactivity and applications:

Compound Name CAS No. Functional Group Key Applications
2-Chloro-5-(trifluoromethyl)nicotinic acid 505084-59-3 -COOH Pharmaceutical intermediates
2-Chloro-5-(trifluoromethyl)nicotinaldehyde 934279-60-4 -CHO Building block for heterocycles
2,6-Dichloro-5-(trifluoromethyl)nicotinonitrile 1319804-30-2 -CN Agrochemical synthesis

Key Observations :

  • The carboxylic acid group enables salt formation and hydrogen bonding, critical for drug bioavailability.
  • Nitrile (-CN) and aldehyde (-CHO) derivatives are more reactive in cross-coupling reactions or cyclization .

Substituent Effects: Trifluoromethyl vs. Methyl

Comparing -CF₃ with -CH₃ highlights electronic and steric differences:

Compound Name CAS No. Substituent LogP (Estimated) Acidity (pKa)
2-Chloro-5-(trifluoromethyl)nicotinic acid 505084-59-3 -CF₃ ~2.5 ~1.8 (COOH)
2-Chloro-5-methylnicotinic acid 66909-30-6 -CH₃ ~1.2 ~2.5 (COOH)

Key Observations :

  • The -CF₃ group increases lipophilicity (higher LogP) and electron-withdrawing effects , lowering the pKa of the carboxylic acid compared to -CH₃ .
  • Methyl-substituted analogs may exhibit reduced metabolic stability but improved solubility.

Reactivity in Suzuki-Miyaura Coupling

The trifluoromethyl group influences cross-coupling efficiency:

  • Target Compound : Reacts with [2-chloro-5-(trifluoromethyl)phenyl]boronic acid under optimized conditions (Pd(OAc)₂, KOAc, 110°C) to yield heterocyclic products (64% yield) .
  • Analogues : Chloro-methyl derivatives (e.g., 2-Chloro-5-methylnicotinic acid) may require milder conditions due to reduced steric hindrance.

Biological Activity

2-Chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a nicotinic acid backbone with a chloro group at the 2-position and a trifluoromethylphenyl group at the 5-position. This specific arrangement enhances its lipophilicity and biological activity. The trifluoromethyl group is known to improve the stability and efficacy of compounds in biological systems .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Nicotinic Acetylcholine Receptors (nAChRs) : The compound acts as an agonist for α7 nAChRs, which are implicated in cognitive functions and neuroprotection. Activation of these receptors can enhance synaptic transmission and may have therapeutic implications for cognitive disorders .
  • Anti-inflammatory Activity : Research indicates that this compound may inhibit specific enzymes involved in inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. In vitro studies have shown promising results, indicating that it possesses significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism involves disruption of bacterial cell membrane integrity.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (μM)Reference
AntibacterialStaphylococcus aureus15
AntiviralHIV-110 (similar compounds)
Anti-inflammatoryRAW 264.7 macrophages20

Case Studies

Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of various nicotinic acid derivatives, including this compound. The results indicated that activation of α7 nAChRs led to enhanced synaptic efficiency in hippocampal neurons, suggesting a potential role in treating neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings confirmed that it exhibited considerable activity against both standard and resistant strains, highlighting its potential as a lead compound for developing new antibiotics.

Q & A

Q. What are the recommended synthetic routes for 2-chloro-5-(3-(trifluoromethyl)phenyl)nicotinic acid, and how can intermediates be characterized?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. Key intermediates, such as 2-chloro-5-(trifluoromethyl)nicotinic acid derivatives, are often characterized using HPLC-MS (for purity) and NMR spectroscopy (for structural confirmation). For example, the boronic acid intermediate (3-(methylsulfonyl)-5-(trifluoromethyl)phenyl)boronic acid (CAS not listed) has been utilized in cross-coupling reactions . GC-MS is also recommended for tracking volatile byproducts during synthesis .

Q. How can solubility and stability be optimized for this compound in aqueous and organic solvents?

  • Methodological Answer : Solubility in polar solvents like DMF or DMSO is typically high due to the carboxylic acid and trifluoromethyl groups. Stability testing under varying pH (e.g., 4–9) and temperatures (4°C to 40°C) is critical. For aqueous solutions, buffering agents (e.g., phosphate buffer) can mitigate hydrolysis. Stability data from analogs like 5-(3',5'-dicarboxylphenyl)nicotinic acid (CAS 1261960-45-5) suggest that refrigeration (<8°C) extends shelf life .

Q. What spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • FT-IR : Confirms the presence of carboxylic acid (-COOH, ~1700 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
  • ¹H/¹³C NMR : The trifluoromethyl group (-CF₃) shows a distinct singlet at ~120 ppm in ¹³C NMR. Aromatic protons appear as multiplet signals between 7.0–8.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates the molecular formula (e.g., C₁₃H₈ClF₃NO₂ requires m/z 316.0154) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s bioactivity in medicinal chemistry applications?

  • Methodological Answer : The -CF₃ group enhances metabolic stability and lipophilicity, improving membrane permeability. Structure-activity relationship (SAR) studies on analogs like niflumic acid (CAS 4394-00-7) reveal that the -CF₃ group at the 3-position of the phenyl ring increases binding affinity to cyclooxygenase (COX) and TRP channels. Computational docking (e.g., AutoDock Vina) can predict interactions with target proteins like COX-2 .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line variability, solvent effects). Standardization steps:
  • Use cell-based assays with matched controls (e.g., HEK293 vs. CHO cells).
  • Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Cross-reference with structurally similar compounds like 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide (PubChem CID 121154229), which shows consistent agrochemical activity .

Q. How can this compound be applied in designing metal-organic frameworks (MOFs)?

  • Methodological Answer : The carboxylic acid moiety acts as a ligand for metal nodes (e.g., Zr⁴⁺, Cu²⁺). For example, 5-(3',5'-dicarboxylphenyl)nicotinic acid (CAS 1261960-45-5) forms MOFs with high surface areas (>1000 m²/g) via solvothermal synthesis (DMF, 120°C). Characterization via PXRD and BET analysis is recommended to confirm porosity and stability .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining enantiomeric purity?

  • Methodological Answer : Key challenges include controlling regioselectivity during chlorination and minimizing racemization. Solutions:
  • Use chiral catalysts (e.g., BINAP-Pd complexes) for asymmetric synthesis.
  • Optimize reaction temperature (<60°C) to prevent thermal degradation.
  • Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column) .

Key Research Applications

  • Medicinal Chemistry : TRP channel modulation (e.g., niflumic acid analogs) .
  • Material Science : MOF construction for gas storage or catalysis .
  • Agrochemicals : Herbicide lead optimization via halogen-substituted analogs .

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